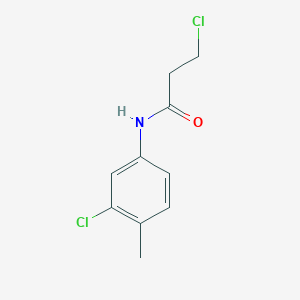

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide

Übersicht

Beschreibung

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide is an organic compound with the molecular formula C10H11Cl2NO It is a chlorinated amide derivative, characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide typically involves the reaction of 3-chloro-4-methylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.

Major Products

Substitution: Formation of substituted amides or thioamides.

Reduction: Formation of 3-chloro-n-(3-chloro-4-methylphenyl)propanamine.

Oxidation: Formation of 3-chloro-n-(3-chloro-4-methylphenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide serves various purposes in scientific research:

- Chemistry It is used as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, such as antimicrobial or anticancer properties.

- Medicine It is explored as a potential lead compound for developing new pharmaceuticals.

- Industry It is utilized in producing specialty chemicals and materials.

The biological activity of this compound is mainly due to its interaction with specific molecular targets within cells. The presence of chlorine atoms enhances its reactivity and ability to form hydrogen bonds with biological macromolecules, influencing cellular signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. For instance, compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Properties

In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines. A study assessed its impact on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated that the compound induced apoptosis in these cells, leading to reduced cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells after 72 hours of treatment.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 15 | 72 |

| PC-3 | 20 | 72 |

Case Studies

- Case Study on Anticancer Activity: A study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells through the activation of caspase pathways. The researchers observed morphological changes indicative of apoptosis and confirmed these findings through flow cytometry analysis.

- Antimicrobial Efficacy: An investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, especially where antibiotic resistance is a growing concern.

Wirkmechanismus

The mechanism of action of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the amide group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-n-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a methyl group.

3-Chloro-n-(3-chloro-4-methylphenyl)propanamine: Reduced form of the amide.

3-Chloro-n-(3-chloro-4-methylphenyl)propanoic acid: Oxidized form of the methyl group.

Uniqueness

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide is unique due to the presence of two chlorine atoms and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide is a compound that has garnered interest in various fields of biological and medicinal research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound, with the molecular formula C10H12Cl2N, features two chlorine atoms and a propanamide group attached to a 4-methylphenyl moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the chloro groups enhances its reactivity and ability to form hydrogen bonds with biological macromolecules, which can influence cellular signaling pathways and gene expression.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. For instance, a study reported that compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .

Anticancer Properties

In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated that the compound induced apoptosis in these cells, leading to reduced cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells after 72 hours of treatment .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 15 | 72 |

| PC-3 | 20 | 72 |

Case Studies

- Case Study on Anticancer Activity : A study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells through the activation of caspase pathways. The researchers observed morphological changes indicative of apoptosis and confirmed these findings through flow cytometry analysis.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Eigenschaften

IUPAC Name |

3-chloro-N-(3-chloro-4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHNLFKWLFKEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284884 | |

| Record name | 3-chloro-n-(3-chloro-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51318-77-5 | |

| Record name | 3-chloro-n-(3-chloro-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.